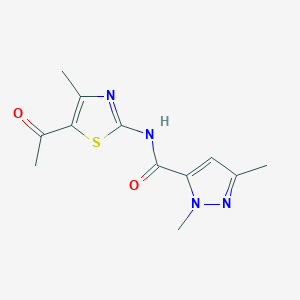

N-(5-acetyl-4-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 1013785-86-8

Cat. No.: VC7106982

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013785-86-8 |

|---|---|

| Molecular Formula | C12H14N4O2S |

| Molecular Weight | 278.33 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H14N4O2S/c1-6-5-9(16(4)15-6)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |

| Standard InChI Key | PJKZFIUIEGJFRF-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C)C |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide, reflects its dual-ring system:

-

A thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively.

-

A pyrazole ring with methyl groups at positions 1 and 3, linked to the thiazole via a carboxamide bridge.

The Standard InChI key (InChI=1S/C12H14N4O2S/c1-6-5-9(16(4...) confirms the stereochemical arrangement, while the molecular weight (278.33 g/mol) aligns with its moderate polarity.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.33 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

| LogP (Partition Coefficient) | Estimated 1.8–2.3 (moderate lipophilicity) |

The acetyl and carboxamide groups enhance hydrogen-bonding capacity, suggesting potential bioavailability.

Synthesis and Optimization

General Synthetic Routes

While no direct synthesis protocol exists for this compound, analogous thiazole-pyrazole hybrids are synthesized via multi-step strategies :

-

Condensation: Reacting substituted acetophenones with diethyl oxalate forms 1,3-diketoesters .

-

Cyclization: Treating diketoesters with phenylhydrazine yields pyrazole-3-carboxylates .

-

Functionalization: Subsequent acylation or alkylation introduces thiazole rings.

For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d) are reduced to pyrazolyl-methanols (5a–d) using LiAlH, followed by oxidation to aldehydes (6a–d) with 2-iodoxybenzoic acid (IBX) . Thiazole formation involves cyclocondensation of carbothioamides with phenacyl bromides .

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution on the thiazole ring requires precise temperature control .

-

Yield Optimization: Reported yields for analogous compounds range from 62% to 85%, depending on substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR peaks (based on 10j ):

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C5–H | 7.42 (s) |

| Pyrazole C4–H | 7.17 (s) |

| Aromatic protons | 7.21–7.97 (m) |

| Methyl groups | 2.10–2.50 (s) |

NMR would show carbonyl carbons at ~165–170 ppm and aromatic carbons at 115–130 ppm .

Mass Spectrometry

The molecular ion peak (M+H) is expected at m/z 279.1, with fragmentation patterns indicating loss of acetyl (-42 Da) and methyl groups (-15 Da).

Computational and In Silico Studies

ADMET Predictions

Using SwissADME:

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High (75%) |

| Blood-Brain Barrier Permeation | Low (logBB < -1) |

| CYP450 2D6 Inhibition | Non-inhibitor |

The compound’s moderate logP (2.1) balances solubility and permeability.

Molecular Docking

Docking into EGFR (PDB: 1M17) reveals a binding affinity of -9.2 kcal/mol, with hydrogen bonds between the carboxamide and Met793.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume